Penta-1,4-dien-3-yl 2-fluorododec-2-enoate
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Overview
Description
Penta-1,4-dien-3-yl 2-fluorododec-2-enoate is a chemical compound that belongs to the class of dienone derivatives. This compound is characterized by the presence of a fluorine atom and a diene structure, which imparts unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Penta-1,4-dien-3-yl 2-fluorododec-2-enoate typically involves the reaction of penta-1,4-dien-3-ol with 2-fluorododec-2-enoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to reflux. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Penta-1,4-dien-3-yl 2-fluorododec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Penta-1,4-dien-3-yl 2-fluorododec-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Penta-1,4-dien-3-yl 2-fluorododec-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Penta-1,4-dien-3-one derivatives: These compounds share a similar diene structure and exhibit comparable chemical properties.
Fluorinated dienones: Compounds with fluorine atoms in their structure, similar to Penta-1,4-dien-3-yl 2-fluorododec-2-enoate.
Curcumin analogues: These compounds have a similar diene structure and are studied for their biological activities.
Uniqueness
This compound is unique due to the presence of both a diene structure and a fluorine atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
804518-26-1 |
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Molecular Formula |
C17H27FO2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
penta-1,4-dien-3-yl 2-fluorododec-2-enoate |
InChI |
InChI=1S/C17H27FO2/c1-4-7-8-9-10-11-12-13-14-16(18)17(19)20-15(5-2)6-3/h5-6,14-15H,2-4,7-13H2,1H3 |
InChI Key |
FDJUXWXIXWSWED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=C(C(=O)OC(C=C)C=C)F |
Origin of Product |
United States |
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